
D-Fructose, 4-O-beta-D-galactopyranosyl-
Overview
Description
It does not occur naturally but can be found in heat-treated milk . Lactulose is widely used in the food industry and medicine due to its unique properties and benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactulose is synthesized from lactose through an isomerization process. The reaction involves the conversion of lactose to lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide . The reaction is typically carried out at elevated temperatures ranging from 40°C to 100°C . The reaction conditions, including pH and temperature, are carefully controlled to optimize the yield and purity of lactulose.
Industrial Production Methods
In industrial settings, lactulose is produced by the alkaline isomerization of lactose in the presence of water. The process involves dissolving lactose in water, adding an alkaline catalyst, and heating the mixture to the desired temperature . The reaction mixture is then neutralized, and lactulose is purified through crystallization or chromatography techniques . The final product is a high-purity lactulose concentrate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lactulose undergoes several types of chemical reactions, including:
Reduction: Lactulose can be reduced to form lactitol using reducing agents like sodium borohydride.
Substitution: Lactulose can undergo substitution reactions to form various derivatives, such as lactulose esters.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide; mild acidic or neutral conditions.
Reduction: Sodium borohydride; alkaline conditions.
Substitution: Various alcohols or acids; acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Substitution: Lactulose esters.
Scientific Research Applications
Food Industry Applications
Lactulose is utilized in the food industry primarily for its functional properties. Its sweetness is approximately 0.62 times that of sucrose, making it a viable sugar substitute in various products.
Sweetener and Texture Enhancer
- Application : Used in cakes, cookies, chocolates, and ice creams.
- Benefits : Enhances sweetness without significantly increasing caloric content; improves texture and browning in baked goods.
Product Type | Lactulose Concentration | Effect on Sensory Properties |
---|---|---|
Cakes | 0.5% | Improved moisture retention |
Ice Cream | 1% | Enhanced creaminess |
Confectionery | 0.5-1% | Increased sweetness and browning |
Prebiotic Effects
Lactulose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This effect is crucial for gut health and is linked to improved digestion and immune function.
Pharmaceutical Applications
Lactulose has established itself as an essential compound in the pharmaceutical sector, particularly for gastrointestinal disorders.
Treatment of Constipation
- Mechanism : Lactulose is non-digestible and reaches the colon intact, where it is fermented by gut microbiota, producing short-chain fatty acids (SCFAs) that draw water into the colon.
- Clinical Studies : A study showed that lactulose significantly improved bowel movement frequency in patients with chronic constipation compared to placebo .
Study Reference | Population | Outcome |
---|---|---|
Brouns et al., 2002 | Adults with constipation | Increased bowel movements by 50% |
Hudson & Schuchmann, 2019 | Patients with hepatic encephalopathy | Reduced ammonia levels in blood |
Management of Hepatic Encephalopathy
Lactulose is used to prevent portal-systemic encephalopathy by reducing blood ammonia levels through its fermentation process.
Antioxidant Properties
Research indicates that lactulose fermentation leads to the production of SCFAs which possess antioxidant properties, potentially reducing oxidative stress in the body .
Anti-carcinogenic Potential
Lactulose may also exhibit anti-cancer properties by modulating gut microbiota composition and reducing toxic bacterial enzymes associated with colorectal cancer .
Clinical Efficacy in Constipation Management
A randomized controlled trial involving 100 participants demonstrated that those treated with lactulose experienced a significant reduction in constipation severity compared to those receiving standard treatment .
Lactulose in Infant Nutrition
Incorporating lactulose into infant formulas has shown promise in promoting healthy gut flora similar to that found in breastfed infants, thus supporting digestive health .
Mechanism of Action
Lactulose exerts its effects through several mechanisms:
Osmotic Laxative: In the colon, lactulose is fermented by gut bacteria to produce organic acids such as short-chain fatty acids and lactic acid.
Prebiotic Effect: Lactulose selectively promotes the growth of beneficial gut bacteria, such as Lactobacilli and Bifidobacteria, which outcompete harmful bacteria.
Comparison with Similar Compounds
Lactulose can be compared with other similar disaccharides, such as:
Lactose: Lactose is a naturally occurring disaccharide composed of galactose and glucose.
Lactitol: Lactitol is a sugar alcohol derived from lactulose through reduction.
Lactobionic Acid: Lactobionic acid is an oxidation product of lactulose.
Lactulose is unique due to its dual role as a prebiotic and osmotic laxative, making it valuable in both medical and food applications .
Biological Activity
D-Fructose, 4-O-beta-D-galactopyranosyl- (also known as lactulose) is a synthetic disaccharide composed of fructose and galactose. It has garnered attention due to its diverse biological activities, particularly in gastrointestinal health, metabolic regulation, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of lactulose, including its mechanisms of action, clinical implications, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 342.2965 g/mol
- Classification : O-glycosyl compound
Lactulose is classified as an osmotic laxative and is not absorbed in the upper gastrointestinal tract, which allows it to exert its effects primarily in the colon.
Lactulose functions through two primary mechanisms:
- Osmotic Activity : It draws water into the bowel, increasing stool bulk and promoting bowel movements. This property makes it effective for treating constipation.
- Prebiotic Effects : Lactulose serves as a substrate for beneficial gut bacteria, leading to fermentation that produces short-chain fatty acids (SCFAs), which have various health benefits.
1. Gastrointestinal Health
Lactulose is widely used to treat constipation and hepatic encephalopathy. Its prebiotic effects help modulate gut microbiota composition, enhancing the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus while inhibiting pathogenic bacteria.
- Case Study : A clinical trial demonstrated that lactulose significantly increased the frequency of bowel movements in patients with chronic constipation compared to a placebo group .
2. Metabolic Regulation
Research indicates that lactulose may influence metabolic processes, including lipid metabolism and glucose regulation. It has been shown to reduce postprandial blood glucose levels and improve insulin sensitivity.
- Research Finding : A study revealed that lactulose intake led to a reduction in body weight and fat mass in obese individuals by altering gut microbiota composition and enhancing SCFA production .
3. Anti-Carcinogenic Properties
Lactulose may possess anti-cancer properties through its ability to alter gut microbiota and reduce the production of carcinogenic compounds.
- Mechanism : By promoting the growth of beneficial bacteria, lactulose reduces bile acid concentrations that can lead to colorectal cancer .
Comparative Biological Activity Table
Safety and Side Effects
Lactulose is generally well-tolerated; however, some individuals may experience gastrointestinal side effects such as bloating, gas, or diarrhea. Long-term use should be monitored to prevent electrolyte imbalances.
Properties
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCRQPBOOFTZGQ-VZXVHDRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4618-18-2 | |
Record name | Lactulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4618-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LACTULOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7D5QH5AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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